2-(4-iodo-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide
Overview
Description
2-(4-iodo-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide is a complex organic compound that features a combination of iodine, sulfonyl, and pyridine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodo-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide typically involves multiple steps, starting with the iodination of aniline derivatives. The key steps include:
Iodination: Aniline is reacted with iodine and a suitable oxidizing agent to introduce the iodine atom.
Sulfonylation: The iodinated aniline is then treated with a sulfonyl chloride to introduce the sulfonyl group.
Coupling with Pyridine: The sulfonylated aniline is coupled with a pyridine derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-iodo-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions.
Coupling Reactions: The compound can form bonds with other aromatic systems.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed depend on the type of reaction. For example, substitution with sodium azide would yield an azido derivative, while reduction of the sulfonyl group could yield a sulfide.
Scientific Research Applications
2-(4-iodo-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for designing drugs targeting specific enzymes or receptors.
Material Science: Its unique structure makes it suitable for use in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interaction of sulfonyl and pyridine groups with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-(4-iodo-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide involves its interaction with molecular targets such as enzymes or receptors. The iodine and sulfonyl groups can form specific interactions with amino acid residues, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dichlorophenyl)-2-(4-iodo-N-methylsulfonylanilino)acetamide
- methyl 2-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate
Uniqueness
2-(4-iodo-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide stands out due to its unique combination of iodine, sulfonyl, and pyridine groups. This combination imparts distinct chemical properties and potential for diverse applications, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
2-(4-iodo-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14IN3O3S/c1-22(20,21)18(13-6-4-11(15)5-7-13)10-14(19)17-12-3-2-8-16-9-12/h2-9H,10H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBFFGXIRIUCKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CN=CC=C1)C2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14IN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.